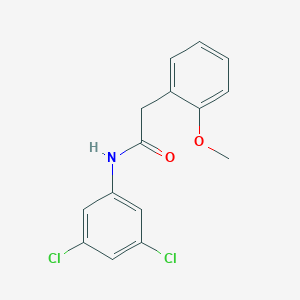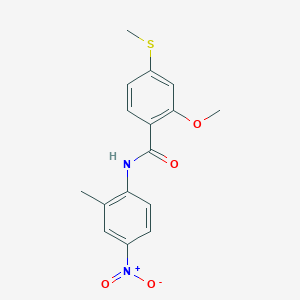
N-(3,5-dichlorophenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are mediators of inflammation and pain. Prostaglandins are produced by the body in response to injury or inflammation, and they cause pain, swelling, and redness. By inhibiting prostaglandin production, Diclofenac reduces pain and inflammation.
Biochemical and Physiological Effects
Diclofenac has a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic properties, Diclofenac has been shown to have antioxidant and anticancer properties. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
実験室実験の利点と制限
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological properties. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, Diclofenac has limitations in laboratory experiments, including its potential toxicity and side effects.
将来の方向性
There are several potential future directions for research on Diclofenac. One area of interest is the development of new formulations of Diclofenac that can be administered more effectively and with fewer side effects. Another area of research is the investigation of the potential anticancer properties of Diclofenac. Finally, there is a need for further research on the long-term effects of Diclofenac use, particularly in high-risk populations such as the elderly and those with pre-existing cardiovascular disease.
In conclusion, Diclofenac is a widely used N-(3,5-dichlorophenyl)-2-(2-methoxyphenyl)acetamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are mediators of inflammation and pain. Diclofenac has a variety of biochemical and physiological effects on the body, and it is widely used in laboratory experiments. However, it has limitations in laboratory experiments, and there is a need for further research on its long-term effects and potential anticancer properties.
合成法
Diclofenac can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with 2-methoxyphenylacetic acid. The resulting product is then purified and crystallized to obtain pure Diclofenac. The synthesis of Diclofenac is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac is also used in the treatment of acute pain, such as postoperative pain and dental pain.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)6-15(19)18-13-8-11(16)7-12(17)9-13/h2-5,7-9H,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJAEACRQJTQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)

![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)
![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
